Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
Description
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, commonly known as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or Irgacure 819, is a high-efficiency Type I photoinitiator widely used in ultraviolet (UV) curing systems. Its molecular formula is C₂₆H₂₇O₃P, with a molecular weight of 418.47 g/mol . Structurally, it features two 2,4,6-trimethylbenzoyl groups attached to a central phosphorus atom, which is also bonded to a phenyl group. This configuration enables broad UV absorbance (370–410 nm) and efficient radical generation upon light exposure .
Properties
IUPAC Name |
[phenyl-(2,4,6-trimethylbenzoyl)phosphanyl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBMOBFQBJZBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469660 | |
| Record name | Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620596-61-4 | |
| Record name | Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Reaction with Phenylphosphine Dichloride
Reagents :
- Phenylphosphine dichloride
- 2,4,6-trimethylbenzoyl chloride
- Solvent: Ethyl acetate or toluene
-
- Under nitrogen atmosphere, dissolve phenylphosphine dichloride in ethyl acetate.
- Slowly add a solution of 2,4,6-trimethylbenzoyl chloride while maintaining the temperature at around 0-5 °C.
- Stir the reaction mixture at room temperature for several hours.
- After completion, wash the organic phase with water and dry over anhydrous sodium sulfate.
- Purify the product via recrystallization from hexane or another suitable solvent.
Yield : Approximately 90% with high purity (>99%).
Method 2: Using Sodium Hydride
Reagents :
- Sodium hydride
- Phenylphosphine
- Solvent: Toluene
-
- React sodium hydride with phenylphosphine in toluene to form sodium phenylphosphine.
- Add excess of 2,4,6-trimethylbenzoyl chloride and allow the reaction to proceed under stirring.
- Post-reaction, neutralize with hydrochloric acid and extract the organic phase.
Yield : Reported yield is around 89% with purity above 99%.
Method 3: Oxidation Process
Reagents :
- Zinc powder
- Hydrogen peroxide
- Solvent: Ethyl acetate
-
- Mix zinc powder with ethyl acetate and add a solution of phenylphosphine dichloride and trimethylbenzoyl chloride.
- Introduce hydrogen peroxide to oxidize the intermediate product into phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide.
Yield : Approximately yields of about 94.7% were reported after purification.
Summary of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Method 1 | Phenylphosphine dichloride, Trimethylbenzoyl chloride | ~90% | >99% |
| Method 2 | Sodium hydride, Phenylphosphine | ~89% | >99% |
| Method 3 | Zinc powder, Hydrogen peroxide | ~94.7% | >99% |
The preparation methods require careful control of reaction conditions such as temperature and atmosphere (inert nitrogen environment). Monitoring techniques like thin-layer chromatography (TLC) or liquid chromatography are often employed to assess reaction progress and product purity.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide can be synthesized efficiently using various methods that yield high purity products suitable for industrial applications. The choice of method may depend on available reagents and desired production scale.
Chemical Reactions Analysis
Types of Reactions
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted phosphine derivatives .
Scientific Research Applications
Photoinitiator in Polymerization
Overview : Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide serves primarily as a photoinitiator in the curing of polymers. It is activated by ultraviolet (UV) light to generate free radicals that initiate polymerization reactions.
Applications :
- Coatings : Used in UV-curable coatings for wood, plastics, and metals. It enhances the hardness and durability of the final product.
- Adhesives and Sealants : Employed in formulations that require rapid curing under UV light.
- 3D Printing : Utilized in resin-based 3D printing technologies where rapid polymerization is crucial for creating solid structures from liquid resins .
Dental Materials
Overview : In dental applications, phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is incorporated into composite resins to improve mechanical properties and curing efficiency.
Case Studies :
- A study compared the mechanical properties of experimental resin dental composites containing this photoinitiator against traditional systems. Results indicated that composites with phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide exhibited superior strength and durability (p-values indicating significant differences were reported as low as 0.00001) .
- It has been shown to enhance the bonding strength of dental adhesives when used at optimal concentrations (0.4 wt% and 1 wt%) .
Safety and Toxicological Assessments
Overview : Safety assessments are critical for understanding the implications of using phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide in consumer products.
Findings :
- Irritation Tests : Studies indicated slight conjunctival irritation in animal models but no severe toxicity was observed during repeated applications .
- Reproductive Toxicity : Research has classified the compound with potential reproductive toxicity based on observed effects in high-dose studies . Specifically, adverse effects on fertility were noted in male subjects exposed to high concentrations.
Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Photopolymerization | Coatings, adhesives, sealants | Rapid curing and enhanced durability |
| Dental Materials | Composite resins for fillings | Improved mechanical properties |
| 3D Printing | Resin-based printing | Quick solidification |
Mechanism of Action
The mechanism of action of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- involves the absorption of ultraviolet light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is due to its ability to generate a high concentration of free radicals upon exposure to light .
Comparison with Similar Compounds
Key Properties:
- Appearance : Pale yellow powder .
- Purity : ≥99% (HPLC) .
- Melting Point : 131–135°C .
- Applications : 3D printing resins, dental composites, coatings, hydrogels, and photopolymerizable inks .
BAPO is favored for its ability to reduce yellowing in cured products compared to traditional initiators like camphorquinone (CQ) . It is commercially available under trade names such as Irgacure 819 and Photoinitiator 819 .
Comparison with Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
Comparison :
- Absorbance : TPO has a narrower absorbance range compared to BAPO, limiting its versatility in applications requiring broader wavelength compatibility .
- Performance : While both are used in 3D printing, BAPO’s broader absorption spectrum enables faster curing under varied light sources. TPO-L (a liquid derivative of TPO) is often chosen for resins where narrow wavelength specificity is advantageous .
2-Hydroxy-2-methylpropiophenone (HMPP)
Comparison :
- Swelling Behavior : Hydrogels polymerized with BAPO exhibit lower swelling ability (15–20% less) than those initiated by HMPP. This is attributed to BAPO’s aromatic rings, which introduce steric hindrance and reduce liquid penetration into the polymer network .
- Aesthetic Properties : HMPP-based systems are prone to yellowing, whereas BAPO minimizes discoloration .
Comparison :
Bis(4-methoxybenzoyl)diethylgermane
Comparison :
Comparison :
- Chemical Structure : Irgacure 369 contains a morpholinyl group, enabling compatibility with acrylate and epoxy systems. However, BAPO’s phosphine oxide core provides higher thermal stability during prolonged curing .
Performance Data Tables
Table 1: Key Properties of BAPO and Comparable Photoinitiators
Biological Activity
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, commonly referred to as phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), is a photoinitiator widely used in various industrial applications, particularly in UV-curable coatings and 3D printing. This article delves into its biological activity, toxicity assessments, and relevant research findings.
Overview of Biological Activity
Photoinitiator Functionality
TPO acts as a photoinitiator that generates free radicals upon exposure to UV light. These free radicals initiate the polymerization process in UV-curable systems, making TPO essential in the production of coatings and adhesives. Its efficiency is often compared against other photoinitiators like camphorquinone and amine systems .
Toxicological Studies
Several studies have evaluated the toxicological profile of TPO, focusing on its effects on various biological systems.
Acute and Chronic Toxicity
-
Acute Toxicity
In a study assessing acute toxicity, TPO was administered to rats at varying doses (50 mg/kg to 750 mg/kg). The high-dose group exhibited significant health impairment characterized by symptoms such as increased salivation, lethargy, and changes in blood chemistry indicative of liver and kidney stress. Notably, these effects were reversible upon cessation of dosing . -
Chronic Toxicity
A 28-day repeated dose toxicity study revealed low toxicity levels at daily administration. However, slight changes were noted in body weight and organ weights (increased liver and kidney weights), particularly at higher doses . The No Observed Adverse Effect Level (NOAEL) was determined to be 100 mg/kg body weight per day based on systemic effects observed at higher doses.
Genotoxicity
Genotoxicity studies conducted using Salmonella typhimurium strains (TA 98, TA 100) indicated that TPO did not exhibit mutagenic properties under the tested conditions. The concentrations tested ranged from 312.5 µg to 5000 µg per plate with and without metabolic activation .
Environmental Impact
TPO's impact on environmental microbiota was assessed through studies on aerobic microorganisms. Results indicated minimal inhibition of respiration rates in activated sludge at concentrations up to 100 mg/L, suggesting low environmental hazard potential .
Case Study 1: Photopolymerization Efficiency
A comparative study evaluated the efficiency of TPO against other photoinitiators in photopolymerization processes under LED irradiation at 405 nm. TPO demonstrated superior performance with notable absorption properties and faster polymerization rates compared to traditional systems . This efficiency makes it a preferred choice in advanced manufacturing processes like 3D printing.
Case Study 2: Biocompatibility in Dental Composites
Research focusing on dental materials incorporated TPO as a photoinitiator in resin composites. The study aimed to assess mechanical properties and cytotoxicity. Results showed that composites containing TPO had favorable mechanical properties while exhibiting lower cytotoxicity compared to conventional photoinitiators .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, and how is purity confirmed in academic settings?
- Methodological Answer : Synthesis typically involves reacting triphenylphosphine with mesityl acyl chlorides under anhydrous conditions. Purity is confirmed via HPLC (≥99% assay), melting point analysis (131–135°C), and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity . Solubility in solvents like acetone or dichloromethane is also tested to ensure compatibility with downstream applications .
Q. How does the UV absorption profile of phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide influence experimental design in photopolymerization?
- Methodological Answer : Its absorbance above 360 nm (n→π* transition) allows compatibility with 365–400 nm LED arrays. Researchers should calibrate light intensity and exposure time using UV-Vis spectroscopy to match the compound’s molar absorptivity (ε ≈ 10^3 L·mol⁻¹·cm⁻¹ in dichloromethane). This ensures efficient radical generation for curing thick or pigmented resins .
Q. What standard protocols are used to characterize its stability and reactivity in polymer matrices?
- Methodological Answer : Accelerated aging studies (e.g., 40°C/75% RH for 28 days) coupled with Fourier-transform infrared spectroscopy (FTIR) monitor degradation of carbonyl groups (C=O). Reactivity is assessed via photo-DSC to measure exothermic peaks during polymerization, with initiator concentrations optimized between 0.1–2 wt% .
Advanced Research Questions
Q. How can researchers resolve conflicting data on curing efficiency in different polymer matrices (e.g., acrylates vs. epoxy systems)?
- Methodological Answer : Conflicting results often arise from matrix-dependent oxygen inhibition or varying radical mobility. To address this:
- Use oxygen-scavenging additives (e.g., tertiary amines) in acrylates to mitigate peroxy radical formation .
- Adjust the crosslinker ratio (e.g., TEGDMA vs. Bis-GMA) in epoxy systems to enhance radical diffusion .
- Compare real-time FTIR data across matrices to quantify conversion rates and identify kinetic bottlenecks .
Q. What advanced methodologies assess its role in mitigating oxygen inhibition during UV curing?
- Methodological Answer : Electron spin resonance (ESR) spectroscopy detects radical lifetimes under aerobic vs. anaerobic conditions. Synergistic systems (e.g., combining with 2-methyl-4’-(methylthio)-2-morpholinopropiophenone) reduce oxygen inhibition by accelerating radical generation. Researchers should quantify oxygen consumption rates using gas chromatography or fluorescence-based oxygen sensors .
Q. How can mechanistic studies elucidate its photoactivity and degradation pathways?
- Methodological Answer : Time-resolved transient absorption spectroscopy tracks excited-state dynamics, while computational modeling (DFT) predicts bond cleavage sites. For degradation analysis, high-resolution mass spectrometry (HRMS) identifies byproducts like phosphine oxide derivatives under prolonged UV exposure .
Q. What strategies optimize its use in high-resolution 3D printing of nanocomposites?
- Methodological Answer : Pre-disperse nanoparticles (e.g., silica or ceramics) in monomer blends to avoid light scattering. Use a dual-wavelength system (365 nm + 405 nm) to enhance penetration in opaque composites. Post-cure mechanical testing (e.g., nanoindentation) validates hardness and transparency .
Safety and Environmental Impact
Q. How are biodegradability and aquatic toxicity evaluated for this compound?
- Methodological Answer : Follow OECD Test Guidelines:
- Biodegradability : OECD 301F (28-day closed bottle test) shows <10% degradation, classifying it as not readily biodegradable .
- Aquatic toxicity : Algal growth inhibition (OECD 201) and Daphnia immobilization (OECD 202) tests report EC₅₀ values >1 mg/L, indicating low acute toxicity .
Q. What contradictions exist between transport safety classifications and laboratory handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
